molecular formula C21H17N3O4S B2681592 N-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE CAS No. 852135-08-1

N-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE

Cat. No.: B2681592
CAS No.: 852135-08-1
M. Wt: 407.44
InChI Key: LRJZMMDKPTVEML-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE: is a complex organic compound featuring a benzodioxole moiety, a methoxyphenyl group, and an imidazo[2,1-b][1,3]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE typically involves multi-step organic reactions:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a nucleophilic substitution reaction using a suitable benzodioxole derivative.

    Attachment of the Methoxyphenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, to attach the methoxyphenyl group to the imidazo[2,1-b][1,3]thiazole core.

    Formation of the Carboxamide: The final step involves the amidation reaction, where the carboxylic acid derivative of the imidazo[2,1-b][1,3]thiazole is reacted with an amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazo[2,1-b][1,3]thiazole core, potentially leading to the formation of dihydro derivatives.

    Substitution: The benzodioxole and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazo[2,1-b][1,3]thiazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzodioxole and methoxyphenyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE has shown promise in preliminary studies as an inhibitor of certain enzymes, which could make it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a potential lead compound in drug discovery.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and methoxyphenyl groups facilitate binding to these targets, while the imidazo[2,1-b][1,3]thiazole core can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-HYDROXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE
  • N-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-CHLOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE

Uniqueness

What sets N-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE apart is its methoxyphenyl group, which can enhance its binding affinity and specificity towards certain biological targets compared to its hydroxyl or chloro analogs. This makes it a more potent candidate in medicinal chemistry applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-12-19(20(25)22-14-5-8-17-18(9-14)28-11-27-17)29-21-23-16(10-24(12)21)13-3-6-15(26-2)7-4-13/h3-10H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJZMMDKPTVEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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